

# Unraveling the Core Mechanism of DS-8895a: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | DS-8895  |           |
| Cat. No.:            | B2882344 | Get Quote |

#### For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of **DS-8895**a, an investigational afucosylated humanized monoclonal antibody targeting the EPHA2 receptor. The content herein is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the preclinical and clinical data, experimental methodologies, and the core signaling pathways involved in its anti-tumor activity.

# **Executive Summary**

**DS-8895**a is an IgG1 monoclonal antibody specifically engineered to target the erythropoietin-producing hepatocellular receptor A2 (EPHA2), a receptor tyrosine kinase frequently overexpressed in a wide array of solid tumors and correlated with poor prognosis.[1][2] The principal mechanism of action of **DS-8895**a is the induction of potent antibody-dependent cellular cytotoxicity (ADCC).[1][3] This is significantly enhanced through afucosylation, a modification that increases the antibody's binding affinity to the FcyRIIIa receptor on immune effector cells, such as natural killer (NK) cells.[1][2] Preclinical studies have demonstrated its ability to inhibit tumor growth in various cancer models, and early clinical trials have established its safety profile and preliminary efficacy.[1][4][5] However, its clinical development was halted due to limited therapeutic efficacy and low tumor uptake in later clinical trials.[4][6][7]

## **Core Mechanism of Action: Enhanced ADCC**



**DS-8895**a selectively binds to the extracellular juxtamembrane region of the EPHA2 receptor on cancer cells.[1][3] This binding itself has minimal direct impact on EPHA2 signaling, as **DS-8895**a only weakly inhibits EPHRIN-A1-mediated phosphorylation of EPHA2 and does not possess complement-dependent cytotoxicity or agonist activity in vitro.[2][8]

The cornerstone of its anti-tumor effect lies in its engineered Fc region. **DS-8895**a is afucosylated, meaning it lacks fucose in the carbohydrate chains of the Fc region.[1][2] This modification significantly enhances its binding affinity to the FcyRIIIa (CD16) receptor expressed on the surface of immune effector cells, most notably NK cells.[2] This heightened interaction leads to a more robust activation of NK cells, resulting in the release of cytotoxic granules containing perforin and granzymes, which induce apoptosis in the EPHA2-expressing tumor cells.[2]



Click to download full resolution via product page

Diagram 1: Enhanced ADCC Mechanism of DS-8895a.

# Preclinical Efficacy In Vitro ADCC Activity



In vitro studies using EPHA2-positive MDA-MB-231 breast cancer cells as target cells and human peripheral blood mononuclear cells (PBMCs) as effector cells demonstrated that afucosylated **DS-8895**a exhibited markedly increased ADCC activity compared to its fucosylated parent antibody.[1]

## **In Vivo Antitumor Activity**

**DS-8895**a has shown significant dose-dependent tumor growth inhibition in xenograft models of human cancers.[1]

| Xenograft<br>Model              | Cell Line  | Dose Range     | Key Findings                                                        | Statistical<br>Significance                                                                                                                        |
|---------------------------------|------------|----------------|---------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------|
| Breast Cancer                   | MDA-MB-231 | 0.03 - 3 mg/kg | Dose-dependent<br>tumor growth<br>inhibition.                       | P < 0.0001<br>(overall); P =<br>0.0356 (0.03<br>mg/kg), P =<br>0.0086 (0.1<br>mg/kg), P <<br>0.0001 (0.3, 1,<br>and 3 mg/kg) vs.<br>vehicle.[1][9] |
| Gastric Cancer                  | SNU-16     | 10 mg/kg       | Dose-dependent tumor growth inhibition.                             | P < 0.0001<br>(overall); P =<br>0.0006 (10<br>mg/kg) vs.<br>vehicle.[1]                                                                            |
| Gastric Cancer<br>(Combination) | SNU-16     | Not Specified  | Combination with cisplatin showed better efficacy than monotherapy. | Not Specified.[1]                                                                                                                                  |

## **Clinical Evaluation**



# Phase I Dose-Escalation and Expansion Study (NCT02004717)

A first-in-human, two-step, open-label Phase I study was conducted to evaluate the safety, tolerability, and pharmacokinetics of **DS-8895**a in patients with advanced solid tumors.[2][4][5] [8]

| Study Phase                 | Patient<br>Population                                        | Dose Levels    | Key Safety<br>Findings                                                                          | Efficacy                                                       |
|-----------------------------|--------------------------------------------------------------|----------------|-------------------------------------------------------------------------------------------------|----------------------------------------------------------------|
| Step 1 (Dose<br>Escalation) | Advanced solid<br>tumors (n=22)                              | 0.1 - 20 mg/kg | MTD not<br>reached. One<br>DLT (Grade 4<br>platelet count<br>decrease) at 20<br>mg/kg.[2][4][5] | 13 patients<br>achieved stable<br>disease.[2][5]               |
| Step 2 (Dose<br>Expansion)  | EPHA2-positive<br>esophageal and<br>gastric cancer<br>(n=15) | 20 mg/kg       | Generally well-<br>tolerated.[2][4][5]                                                          | One gastric cancer patient achieved a partial response. [2][5] |

Drug-related adverse events were experienced by 64.9% of patients, with infusion-related reactions being the most common (51.4%), though manageable.[5]

## Phase I Bioimaging and Safety Study (NCT02252211)

This study assessed the safety, biodistribution, and antitumor efficacy of **DS-8895**a in patients with advanced EphA2 positive cancers.[6]



| Cohort         | Dose    | Best Response       | Key Findings                                                           |
|----------------|---------|---------------------|------------------------------------------------------------------------|
| Cohort 1 (n=4) | 1 mg/kg | Stable Disease      | No dose-limiting toxicities.[6]                                        |
| Cohort 2 (n=3) | 3 mg/kg | Progressive Disease | Low tumor uptake<br>observed with 89Zr-<br>DS-8895a imaging.[4]<br>[6] |

The biodistribution data from this study, which indicated low tumor uptake, was a key factor in the decision to halt further development of **DS-8895**a.[4][6]

# **Experimental Protocols**In Vivo Xenograft Studies

- Animal Model: Athymic nude mice.[1]
- Cell Inoculation: Subcutaneous inoculation of EPHA2-positive human cancer cells (MDA-MB-231 or SNU-16).[1]
- Treatment: Intravenous administration of DS-8895a at specified doses.
- Tumor Assessment: Tumor volume measured regularly.
- Immunohistochemistry: EPHA2 expression in xenograft tumors was confirmed.[1]

### Phase I Clinical Trial (NCT02004717)

- Study Design: Two-step, dose escalation and dose expansion, multicenter, open-label.[5][8]
- Administration: DS-8895a administered intravenously every 2 weeks. [5][8]
- Dose Limiting Toxicity (DLT) Assessment: 28-day period. [5][8]
- Evaluations: Safety, pharmacokinetics, tumor response (RECIST), and potential biomarkers.
   [5]



 Pharmacodynamics: Assessed changes in serum inflammatory cytokines and NK cell populations (CD16-positive and CD137-positive).[2][5]



Click to download full resolution via product page

Diagram 2: Phase I Clinical Trial Workflow (NCT02004717).



### Conclusion

**DS-8895**a is a precisely engineered afucosylated anti-EPHA2 monoclonal antibody with a primary mechanism of action centered on enhanced ADCC. While preclinical studies demonstrated promising anti-tumor activity, and early clinical trials confirmed its safety and tolerability, the limited therapeutic efficacy and low tumor uptake observed in later-stage clinical investigations led to the discontinuation of its development. The journey of **DS-8895**a underscores the critical importance of robust tumor targeting and the translation of preclinical potency into clinical benefit. The insights gained from its development, particularly regarding the power of ADCC enhancement and the challenges of antibody tumor penetration, remain valuable for the future design of antibody-based cancer therapeutics.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Novel anti-EPHA2 antibody, DS-8895a for cancer treatment PMC [pmc.ncbi.nlm.nih.gov]
- 2. jitc.bmj.com [jitc.bmj.com]
- 3. citeab.com [citeab.com]
- 4. researchgate.net [researchgate.net]
- 5. Safety, tolerability, pharmacokinetics, and pharmacodynamics of the afucosylated, humanized anti-EPHA2 antibody DS-8895a: a first-in-human phase I dose escalation and dose expansion study in patients with advanced solid tumors PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A phase 1 safety and bioimaging trial of antibody DS-8895a against EphA2 in patients with advanced or metastatic EphA2 positive cancers PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Safety, tolerability, pharmacokinetics, and pharmacodynamics of the afucosylated, humanized anti-EPHA2 antibody DS-8895a: a first-in-human phase I dose escalation and dose expansion study in patients with advanced solid tumors PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]



• To cite this document: BenchChem. [Unraveling the Core Mechanism of DS-8895a: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2882344#ds-8895-mechanism-of-action]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com